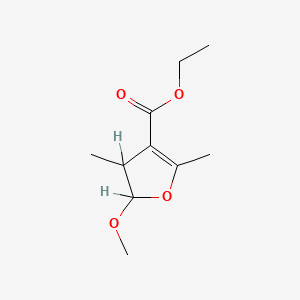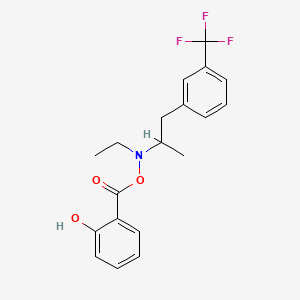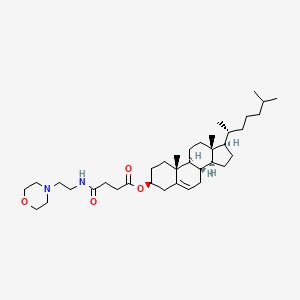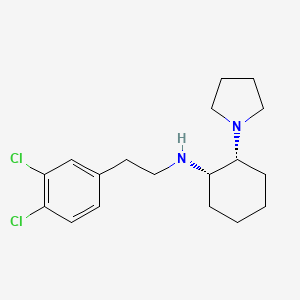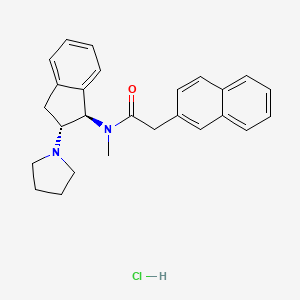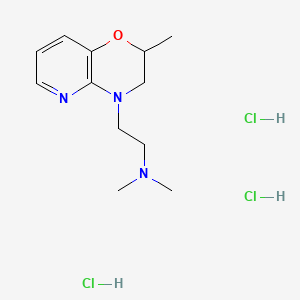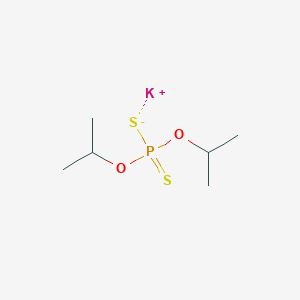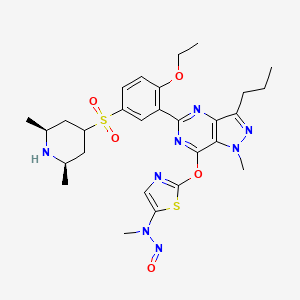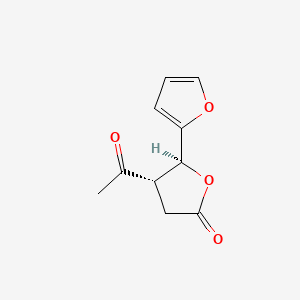
1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
The synthesis of 1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst. This method yields the tricyclic indole compound, which can then be further modified to introduce the azetidinylsulfonyl group .
Analyse Chemischer Reaktionen
1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- involves its interaction with various molecular targets. The compound can bind to DNA, particularly circulating tumor DNA, through groove binding . This interaction can interfere with DNA replication and transcription, leading to potential anticancer effects. Additionally, the compound’s structure allows it to inhibit enzymes like monoamine oxidase, contributing to its central nervous system activities .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- can be compared with other indole derivatives such as:
Isatin (1H-Indole-2,3-dione): Isatin is a simpler indole derivative that also exhibits various biological activities, including anticancer and antibacterial properties.
Indole-3-acetic acid: This compound is a plant hormone involved in growth regulation and has applications in agricultural research.
Tryptophan: An essential amino acid that serves as a precursor for serotonin and other important biomolecules.
The uniqueness of 1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- lies in its azetidinylsulfonyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
220510-08-7 |
|---|---|
Molekularformel |
C11H10N2O4S |
Molekulargewicht |
266.28 g/mol |
IUPAC-Name |
5-(azetidin-1-ylsulfonyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C11H10N2O4S/c14-10-8-6-7(2-3-9(8)12-11(10)15)18(16,17)13-4-1-5-13/h2-3,6H,1,4-5H2,(H,12,14,15) |
InChI-Schlüssel |
VEHTUFDNCGHBFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


